molecular formula C12H15Cl2N5O2S B3037411 1-((2,4-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine CAS No. 478032-16-5

1-((2,4-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B3037411
CAS No.: 478032-16-5
M. Wt: 364.3 g/mol
InChI Key: ZOENIZOEIOJERY-UHFFFAOYSA-N
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Description

The compound “1-((2,4-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a sulfonyl group attached to a 2,4-dichlorophenyl moiety and four methylamine groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 1,2,4-triazole ring and the sulfonyl group attached to the 2,4-dichlorophenyl moiety would contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the sulfonyl group. These functional groups are often involved in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Energetic Materials:

  • A study by Shlomovich et al. (2017) explored the use of nitrogen-rich "green" Energetic Materials (EMs), based on 3,5-diamino-1,2,4-triazole (DAT) and 1,2,4,5-tetrazine. These compounds, including N5,N5'-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) 1, demonstrated high thermostability and low toxicity, making them suitable for applications in solid propellants and fire-extinguishing systems (Shlomovich et al., 2017).

Synthesis and Spectroscopic Analysis:

  • Salinas-Torres et al. (2022) discussed the synthesis and spectroscopic analysis of 2-(Phenylsulfonyl)-2H-1,2,3-triazole, which is closely related to the compound . These derivatives have shown potential in medicinal chemistry and drug design (Salinas-Torres et al., 2022).

Organic Synthesis Applications:

  • Zhang et al. (2020) reviewed the synthesis methods of N-sulfonyl-1,2,3-triazole and its applications in constructing various nitrogen-containing organic compounds, highlighting its significance in organic synthesis (Zhang et al., 2020).

Polyimide Ionomer Research:

  • Saito et al. (2011) synthesized a novel sulfonated polyimide (SPI) copolymer containing pendant perfluorosulfonic acid groups. This research demonstrates the potential of triazole derivatives in advanced polymer technologies (Saito et al., 2011).

Corrosion Inhibition:

  • Lagrenée et al. (2002) investigated a new triazole derivative for corrosion inhibition of mild steel, highlighting the practical applications of such compounds in material science and engineering (Lagrenée et al., 2002).

Transition-Metal-Catalyzed Decomposition:

  • Anbarasan et al. (2014) described the utility of electron-deficient 1,2,3-triazoles in the transition-metal-catalyzed synthesis of highly functionalized nitrogen-based heterocycles. This indicates the importance of triazole derivatives in chemical synthesis (Anbarasan et al., 2014).

Synthesis of N-Sulfonyl Derivatives:

  • Maybhate et al. (1991) conducted regiospecific synthesis of N-sulfonyl derivatives of 3,5-diamino-1H-1,2,4-triazole, emphasizing the role of these compounds in fine chemical synthesis (Maybhate et al., 1991).

Proton Conductive Polyimide Ionomer Membranes:

  • Saito et al. (2010) researched sulfonated polyimide copolymers containing NH, OH, or COOH groups, demonstrating the applications of triazole derivatives in the development of advanced membrane materials (Saito et al., 2010).

Future Directions

The future research directions for this compound could involve studying its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)sulfonyl-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N5O2S/c1-17(2)11-15-12(18(3)4)19(16-11)22(20,21)10-6-5-8(13)7-9(10)14/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOENIZOEIOJERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2,4-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 2
Reactant of Route 2
1-((2,4-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 3
Reactant of Route 3
1-((2,4-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 4
Reactant of Route 4
1-((2,4-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 5
Reactant of Route 5
1-((2,4-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 6
Reactant of Route 6
1-((2,4-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine

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